molecular formula C13H17N3O3 B2598155 Tert-butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate CAS No. 2060058-30-0

Tert-butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate

Cat. No.: B2598155
CAS No.: 2060058-30-0
M. Wt: 263.297
InChI Key: LVYNHTDWYQQNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate is a spirocyclic compound featuring a fused azetidine-pyrroloimidazole core.

Properties

IUPAC Name

tert-butyl 7-oxospiro[6H-pyrrolo[1,2-a]imidazole-5,3'-azetidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-12(2,3)19-11(18)15-7-13(8-15)6-9(17)10-14-4-5-16(10)13/h4-5H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYNHTDWYQQNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C3=NC=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7’-oxo-6’,7’-dihydrospiro[azetidine-3,5’-pyrrolo[1,2-a]imidazole]-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by the formation of the spirocyclic structure through cyclization reactions. Key steps include:

    Formation of Azetidine Ring: This can be achieved through the reaction of appropriate amines with haloalkanes under basic conditions.

    Cyclization: The azetidine intermediate is then subjected to cyclization with a pyrrolo[1,2-a]imidazole derivative under acidic or basic conditions to form the spirocyclic core.

    Introduction of Tert-butyl Group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 7’-oxo-6’,7’-dihydrospiro[azetidine-3,5’-pyrrolo[1,2-a]imidazole]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various spirocyclic compounds, including those similar to tert-butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate. For instance, compounds equipped with nitrofuran warheads have demonstrated excellent activity against Mycobacterium tuberculosis, indicating that modifications to the spirocyclic structure can enhance antibacterial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the spirocyclic framework contributes to its unique biological activity. Modifications at various positions on the azetidine and pyrrole rings can significantly influence potency and selectivity against target enzymes or receptors.

Modification Effect on Activity
Substituting different alkyl groupsAlters lipophilicity and bioavailability
Modifying the carbonyl groupInfluences binding affinity to biological targets
Changing nitrogen substituentsAffects overall stability and reactivity

Neurological Disorders

Compounds with similar structural motifs have been investigated for their neuroprotective effects. The ability to cross the blood-brain barrier makes them suitable candidates for treating neurodegenerative diseases . The potential of this compound in this domain remains an area for future research.

Inflammation and Pain Management

The modulation of inflammatory pathways by spirocyclic compounds suggests that this compound could be effective in managing conditions characterized by chronic inflammation and pain . Further studies are required to elucidate its mechanisms of action in inflammatory models.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Case Study 1: A series of spirocyclic azetidines were synthesized and evaluated for their antibacterial properties against M. tuberculosis. The study found that specific modifications led to a significant decrease in minimum inhibitory concentrations .
  • Case Study 2: Research focused on optimizing small-molecule inhibitors targeting VHL showed that structural modifications enhanced binding affinity and selectivity, providing insights into how similar strategies could apply to this compound .

Mechanism of Action

The mechanism of action of tert-butyl 7’-oxo-6’,7’-dihydrospiro[azetidine-3,5’-pyrrolo[1,2-a]imidazole]-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or modulation of target activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the evidence, focusing on core architecture, functional groups, synthesis, and physicochemical properties.

Key Observations:

Core Structure: The target compound and the patent compound () share a spirocyclic architecture, which is distinct from the fused tetrahydroisoquinoline () or tetrahydroimidazo[1,2-a]pyridine systems (). Spiro systems often confer conformational rigidity, influencing binding selectivity in drug design . Compounds 1l and 2d () lack spiro connectivity but feature fused imidazo-pyridine rings, which are common in kinase inhibitors .

Functional Groups: The tert-butyl carboxylate group is present in the target compound and the patent compound (), aiding in solubility and serving as a protecting group during synthesis . Electron-withdrawing groups (e.g., nitro, cyano in 1l and 2d) enhance reactivity for nucleophilic substitutions, whereas the methoxymethyl tetrazole in Compound 22 () may stabilize hydrogen bonding interactions .

Synthesis: The patent compound () employs Pd-catalyzed cross-coupling and acid-mediated deprotection, a strategy typical for complex heterocycles. In contrast, Compounds 1l and 2d use a one-pot two-step protocol, favoring atom economy but yielding lower to moderate outputs (51–55%) . No synthetic details are provided for the target compound, highlighting a gap in available data.

Physicochemical Properties :

  • Melting points for 1l and 2d (243–245°C and 215–217°C, respectively) suggest crystalline stability, likely due to strong intermolecular interactions from nitro and carboxylate groups .
  • Yields for these compounds (51–55%) reflect challenges in purifying multi-functionalized heterocycles.

Biological Activity

Tert-butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate (CAS Number: 1707735-21-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a spirocyclic framework that includes an azetidine and a pyrrolo[1,2-a]imidazole moiety. The molecular formula is C13H17N3O3C_{13}H_{17}N_{3}O_{3}, and it has a molecular weight of approximately 263.29 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. Research into related spirocyclic compounds has demonstrated their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds derived from similar scaffolds have shown IC50 values in the low micromolar range against breast and liver cancer cell lines, suggesting that this compound may also possess similar anticancer efficacy .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties as well. Preliminary screening assays have suggested that derivatives of this class can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, related compounds have shown significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating a potential application in treating bacterial infections .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some studies have explored the anti-inflammatory potential of spirocyclic compounds similar to this compound. These compounds have been reported to inhibit pro-inflammatory cytokine production in vitro, suggesting a mechanism that could mitigate inflammatory responses .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cell signaling pathways related to cancer progression and inflammation. For instance:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival pathways.
  • Modulation of Apoptotic Pathways : The induction of apoptosis in cancer cells may occur through the activation of caspases or modulation of Bcl-2 family proteins.

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives based on the core structure of this compound. These derivatives were tested for their cytotoxicity against various cancer cell lines using MTT assays. The results indicated that modifications at specific positions on the spirocyclic framework could enhance cytotoxic activity significantly .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves:

  • Reacting a spirocyclic intermediate (e.g., tert-butyl 2’-chloro-6’-oxo-6’H-spiro[azetidine-3,5’-pyrrolo[1,2-a]imidazole]-1-carboxylate) with amines (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) in dioxane.
  • Using Pd(OAc)₂ and X-Phos as catalysts, Cs₂CO₃ as a base, at 100°C under nitrogen for 12 hours .
  • Final deprotection of the tert-butyl group with TFA in DCM yields the free amine or other functional derivatives .

Q. What spectroscopic techniques are critical for characterizing this spiro compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the spiro junction and substituent positions. For example, azetidine protons resonate at δ 3.2–4.0 ppm, while pyrroloimidazole protons appear downfield (δ 6.5–8.5 ppm) .
  • HRMS (ESI+) : To verify molecular weight (e.g., m/z 577 [M + H]+ observed in similar compounds) .
  • IR Spectroscopy : To identify carbonyl stretches (e.g., 7'-oxo group at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in palladium-catalyzed steps for this compound?

Yield optimization strategies include:

  • Catalyst screening : Pd(OAc)₂ with X-Phos gives higher turnover than other ligands (e.g., BINAP) in spirocycle-forming reactions .
  • Solvent selection : Dioxane outperforms THF or DMF due to better solubility of intermediates .
  • Temperature control : Prolonged heating (>12 hours) at 100°C improves coupling efficiency but risks decomposition beyond 24 hours .

Q. How should discrepancies in NMR data (e.g., split peaks or unexpected shifts) be resolved?

Contradictions may arise from:

  • Diastereomerism : Use 2D NMR (NOESY) to confirm spatial proximity of protons near the spiro center .
  • Impurities : Purify via column chromatography (silica gel, EtOAc/hexane) or prep-TLC .
  • Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to isolate hydrogen-bonding interactions .

Q. What alternative synthetic strategies exist for constructing the pyrrolo[1,2-a]imidazole core?

Non-palladium approaches include:

  • Multicomponent reactions : Annulation of imidazole and pyrrole precursors via acid-catalyzed cyclization .
  • Ring expansion : Rearrangement of smaller heterocycles (e.g., aziridines) under basic conditions .
  • Cascade reactions : One-pot assembly using aldehydes and amines to form fused rings .

Q. How can researchers assess the biological activity of derivatives of this compound?

Methodologies from analogous studies include:

  • Antimicrobial assays : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) to track intracellular localization .
  • SAR analysis : Modifying the tert-butyl group or 7'-oxo moiety to evaluate potency changes .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Acidic conditions : The tert-butyl group is labile in TFA/DCM, requiring neutralization post-deprotection to prevent decomposition .
  • Light sensitivity : Store in amber vials at –20°C to avoid photodegradation of the pyrroloimidazole core .
  • Moisture : Anhydrous solvents (e.g., molecular sieves in DCM) prevent hydrolysis of the carboxylate ester .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.